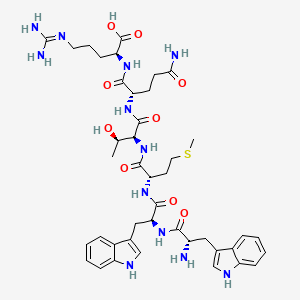
L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学的研究の応用
Chemistry
Peptides like L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine are used as model compounds in studies of peptide synthesis, structure, and function.
Biology
In biological research, these peptides can be used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine
Peptides have potential therapeutic applications, including as drugs for treating diseases, as diagnostic tools, and as vaccines.
Industry
In industrial applications, peptides can be used in the development of new materials, as catalysts in chemical reactions, and in biotechnology processes.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymes.
Proteins: Interacting with other proteins to influence their function.
類似化合物との比較
Similar Compounds
L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer specific biological activities or chemical properties.
特性
CAS番号 |
628302-30-7 |
|---|---|
分子式 |
C42H58N12O9S |
分子量 |
907.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H58N12O9S/c1-22(55)35(40(61)51-30(13-14-34(44)56)37(58)52-32(41(62)63)12-7-16-47-42(45)46)54-38(59)31(15-17-64-2)50-39(60)33(19-24-21-49-29-11-6-4-9-26(24)29)53-36(57)27(43)18-23-20-48-28-10-5-3-8-25(23)28/h3-6,8-11,20-22,27,30-33,35,48-49,55H,7,12-19,43H2,1-2H3,(H2,44,56)(H,50,60)(H,51,61)(H,52,58)(H,53,57)(H,54,59)(H,62,63)(H4,45,46,47)/t22-,27+,30+,31+,32+,33+,35+/m1/s1 |
InChIキー |
GTBDTNIDFKUBIW-SIRBYAEZSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)O |
正規SMILES |
CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















